

The Discovery and Historical Context of Phytochelatins: An In-depth Technical Guide

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Abstract

Heavy metal contamination of soil and water poses a significant threat to both environmental and human health. Plants, being sessile organisms, have evolved sophisticated mechanisms to detoxify heavy metals. Central to this detoxification process is a family of peptides known as **phytochelatins** (PCs). This technical guide provides a comprehensive overview of the discovery and historical context of **phytochelatins**, detailing the key experiments and scientific breakthroughs that led to our current understanding of these metal-binding peptides. We will delve into the biochemical pathways of their synthesis, present quantitative data on their induction by various heavy metals, and provide detailed protocols for their extraction, analysis, and the assay of their synthesizing enzyme, **phytochelatin** synthase. This guide is intended to be a valuable resource for researchers in the fields of plant biology, toxicology, and drug development, providing a foundational understanding of this critical detoxification pathway.

Historical Context and Discovery

The story of **phytochelatins** begins in the early 1980s with two independent lines of research. In 1981, Murasugi and his colleagues, while studying the mechanism of cadmium tolerance in the fission yeast *Schizosaccharomyces pombe*, discovered a family of small, cysteine-rich peptides that were induced upon exposure to cadmium. They named these peptides "cadystins".^[1] A few years later, in 1984, Kondo and his team elucidated the structure of

cadystins as polymers of γ -glutamyl-cysteine units with a C-terminal glycine, having the general structure $(\gamma\text{-Glu-Cys})_n\text{-Gly}$.^[1]

Independently, in 1985, the laboratory of Meinhart Zenk, with Erwin Grill and Ernst-L. Winnacker, published a seminal paper in Science describing the isolation of a similar class of heavy-metal-complexing peptides from plant cell suspension cultures.^[2] They established the structure of these peptides as $(\gamma\text{-glutamic acid-cysteine})_n\text{-glycine}$, where n ranged from 3 to 7.^[2] These peptides were induced by a wide range of heavy metals and were proposed to be the principal metal-binding compounds in plants.^[2]^[3] They aptly named this new class of natural products "**phytochelatins**".^[2]

The discovery of **phytochelatins** provided a crucial piece in the puzzle of how plants tolerate heavy metal stress. It was soon established that **phytochelatins** are functionally analogous to metallothioneins, the cysteine-rich, metal-binding proteins found in animals and some fungi.^[3]^[4] However, unlike metallothioneins, which are direct gene products, **phytochelatins** are synthesized enzymatically.^[3]

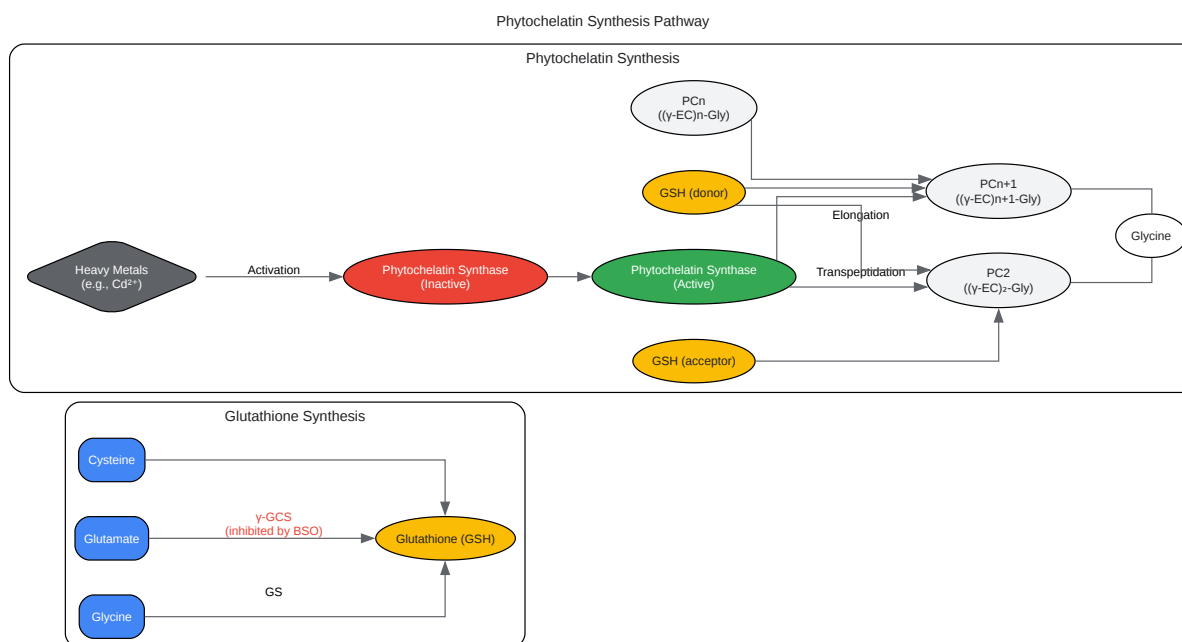
The final piece of the initial discovery puzzle fell into place in 1989 when Grill, Löffler, Winnacker, and Zenk identified and characterized the enzyme responsible for **phytochelatin** synthesis.^[5]^[6] They named it γ -glutamylcysteine dipeptidyl transpeptidase, with the trivial name **phytochelatin** synthase (PCS).^[5] This enzyme was found to be constitutively present in plant cells and was activated by heavy metal ions.^[5]

The Biochemistry of Phytochelatin Synthesis

Phytochelatins are synthesized from the ubiquitous tripeptide glutathione (GSH). The synthesis is a transpeptidation reaction catalyzed by **phytochelatin** synthase (PCS).^[5] The enzyme transfers the γ -glutamylcysteine (γ -EC) moiety from a donor GSH molecule to an acceptor GSH molecule, forming **phytochelatin** with $n=2$ (PC2) and releasing glycine.^[5] This process can be repeated, with PC2 then acting as the acceptor for another γ -EC group from GSH to form PC3, and so on, leading to the formation of a family of **phytochelatins** of varying lengths.^[5]

The activation of **phytochelatin** synthase by heavy metal ions is a critical regulatory step in this pathway.^[5] The enzyme is thought to have a metal-binding site, and the binding of a heavy

metal ion induces a conformational change that activates the enzyme.[5] Cadmium (Cd^{2+}) is the most potent activator of **phytochelatin** synthase.[5]



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Caption: The enzymatic synthesis of **phytochelatin**s from glutathione.

Quantitative Data on Phytochelatin Induction and Synthesis

The induction of **phytochelatins** is a quantitative response to heavy metal exposure. The amount and type of **phytochelatins** produced depend on the specific metal, its concentration, the duration of exposure, and the plant species.

Table 1: Induction of **Phytochelatins** by Heavy Metals in Plant Cell Cultures

Plant Cell Culture	Heavy Metal	Concentration (μM)	Exposure Time (h)	Phytochelatin (n)	γ-EC units (nmol/g fresh weight)	Reference
Rauvolfia serpentina	CdCl ₂	100	24	3	1700	[2]
Rauvolfia serpentina	CdCl ₂	100	24	4	850	[2]
Rauvolfia serpentina	CdCl ₂	100	24	5	280	[2]
Rauvolfia serpentina	CdCl ₂	100	24	6	100	[2]
Rauvolfia serpentina	CdCl ₂	100	24	7	40	[2]
Lycopersicon esculentum	CdCl ₂	200	24	2	3200	[7]
Lycopersicon esculentum	CdCl ₂	200	24	3	1600	[7]
Thalassiosira weissflogii	Cd ²⁺	0.0055	24	2	~15 amol/cell	[8]
Thalassiosira weissflogii	Cd ²⁺	0.0092	24	3	~10 amol/cell	[8]

Table 2: Properties of **Phytochelatin** Synthase from *Silene cucubalus*

Property	Value	Reference
Molecular Weight	95,000 Da (tetramer), 50,000 Da (active dimer)	[5]
pH Optimum	7.9	[5]
Temperature Optimum	35°C	[5]
Isoelectric Point	~4.8	[5]
K _m for Glutathione	6.7 mM	[5]

Table 3: Relative Activation of **Phytochelatins** Synthase by Divalent Metal Ions

Metal Ion	Relative Activity (%)	Reference
Cd ²⁺	100	[5]
Ag ⁺	36	[5]
Bi ³⁺	28	[5]
Pb ²⁺	27	[5]
Zn ²⁺	24	[5]
Cu ²⁺	13	[5]
Hg ²⁺	7	[5]
Au ⁺	5	[5]

Key Experimental Protocols

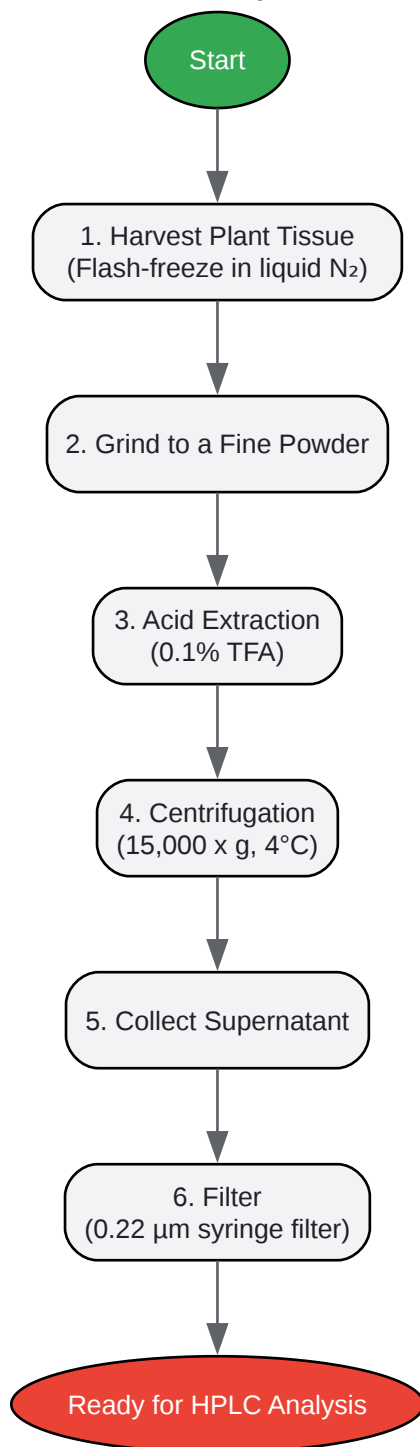
The discovery and characterization of **phytochelatins** were made possible by the development of specific experimental protocols. The following are detailed methodologies for the key experiments cited in the historical context.

Extraction of Phytochelatins from Plant Material

This protocol is a generalized procedure based on the early methods used for **phytochelatin** extraction.^{[9][10]}

- **Harvesting:** Harvest plant tissue (e.g., roots, leaves, or cell suspension cultures) and immediately flash-freeze in liquid nitrogen to stop all metabolic activity.
- **Homogenization:** Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.
- **Acid Extraction:** To 1 g of the frozen powder, add 5 ml of ice-cold 0.1% (v/v) trifluoroacetic acid (TFA) in water. This acidic environment helps to precipitate proteins while keeping the thiol groups of **phytochelatins** in their reduced state.
- **Centrifugation:** Vortex the homogenate vigorously for 1 minute and then centrifuge at 15,000 x g for 15 minutes at 4°C.
- **Supernatant Collection:** Carefully collect the supernatant, which contains the **phytochelatins**.
- **Filtration:** Filter the supernatant through a 0.22 µm syringe filter to remove any remaining cellular debris. The extract is now ready for HPLC analysis.

Experimental Workflow: Phytochelatin Extraction



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Caption: A generalized workflow for the extraction of **phytochelatins**.

Analysis of Phytochelatins by HPLC

High-Performance Liquid Chromatography (HPLC) is the primary method for separating and quantifying **phytochelatins**. The following is a typical protocol used in the early studies.^{[9][11]}

- Chromatography System: A standard HPLC system equipped with a C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) and a UV detector.
- Mobile Phase:
 - Solvent A: 0.1% (v/v) TFA in water.
 - Solvent B: Acetonitrile with 0.1% (v/v) TFA.
- Gradient Elution: A linear gradient is typically used to separate the different **phytochelatin** oligomers. For example:
 - 0-5 min: 2% Solvent B
 - 5-35 min: 2-30% Solvent B
 - 35-40 min: 30-90% Solvent B
 - 40-45 min: 90% Solvent B
 - 45-50 min: 90-2% Solvent B
- Flow Rate: 1.0 ml/min.
- Detection:
 - UV Detection: The peptide bonds in **phytochelatins** absorb UV light at 214 nm.
 - Post-column Derivatization: For increased sensitivity and specificity, the column eluent can be mixed with a solution of 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent). DTNB reacts with the sulfhydryl groups of the cysteine residues in **phytochelatins** to produce a colored compound that can be detected at 412 nm.^[11]

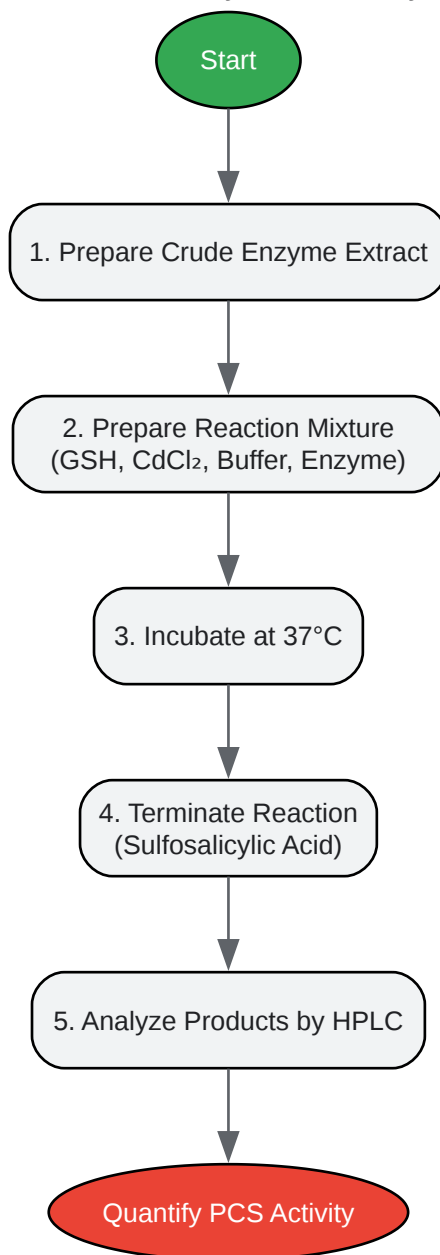
- Quantification: The concentration of each **phytochelatin** oligomer is determined by comparing the peak area in the sample chromatogram to a standard curve generated with purified **phytochelatin** standards.

In Vitro Assay of Phytochelatin Synthase Activity

This protocol is based on the method described by Grill et al. (1989) for measuring the activity of **phytochelatin** synthase.^{[5][11]}

- Enzyme Extraction:
 - Homogenize 1 g of fresh plant tissue in 3 ml of ice-cold extraction buffer (e.g., 50 mM Tris-HCl pH 8.0, 10 mM β -mercaptoethanol).
 - Centrifuge the homogenate at 20,000 x g for 20 minutes at 4°C. The supernatant contains the crude enzyme extract.
- Reaction Mixture: Prepare a reaction mixture in a final volume of 500 μ l containing:
 - 100 mM Tris-HCl, pH 8.0
 - 10 mM Glutathione (GSH)
 - 200 μ M CdCl₂ (or other activating metal ion)
 - 100 μ l of crude enzyme extract
- Incubation: Incubate the reaction mixture at 37°C for 30-60 minutes.
- Reaction Termination: Stop the reaction by adding 50 μ l of 5% (w/v) 5-sulfosalicylic acid.
- Analysis: Centrifuge the mixture to pellet the precipitated proteins. Analyze the supernatant for the presence of newly synthesized **phytochelatins** using the HPLC method described above.

Experimental Workflow: Phytochelatin Synthase Assay



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Caption: A generalized workflow for the in vitro assay of **phytochelatin** synthase.

Inhibition of Phytochelatin Synthesis with Buthionine Sulfoximine (BSO)

Buthionine sulfoximine (BSO) is a specific inhibitor of γ -glutamylcysteine synthetase, the first enzyme in the glutathione biosynthesis pathway.^{[7][12]} By inhibiting glutathione synthesis, BSO

effectively blocks the production of **phytochelatins**.

- **Experimental Setup:** Grow plant cell cultures or seedlings in a liquid medium.
- **BSO Treatment:** Add BSO to the growth medium at a concentration that effectively inhibits glutathione synthesis (e.g., 1 mM). Pre-incubate the cells with BSO for a period of time (e.g., 12-24 hours) to deplete the endogenous glutathione pool.
- **Heavy Metal Exposure:** After the pre-incubation with BSO, expose the cells to a heavy metal (e.g., 100 μ M CdCl₂).
- **Analysis:** Harvest the cells at various time points after heavy metal exposure and analyze the levels of glutathione and **phytochelatins** using HPLC as described above. A significant reduction in the accumulation of **phytochelatins** in the BSO-treated cells compared to the control (no BSO) confirms the role of glutathione as the precursor for **phytochelatin** synthesis.

Conclusion

The discovery of **phytochelatins** in the 1980s was a landmark achievement in the field of plant science. It revealed a novel and elegant mechanism for heavy metal detoxification in plants and other organisms. The subsequent identification and characterization of **phytochelatin** synthase provided a molecular basis for this pathway. The experimental protocols developed during this period laid the foundation for decades of research into the regulation of **phytochelatin** synthesis, their role in metal tolerance and accumulation, and their potential applications in phytoremediation and biotechnology. This in-depth technical guide has provided a historical and methodological context for the discovery of **phytochelatins**, offering valuable insights for the next generation of researchers exploring the fascinating world of plant-metal interactions.

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